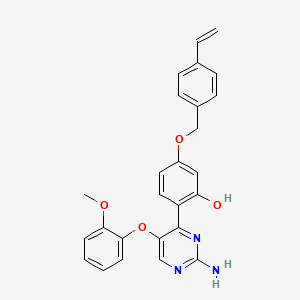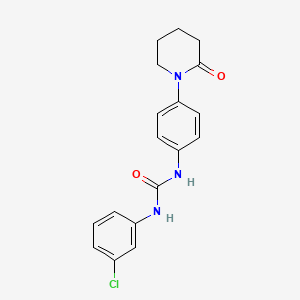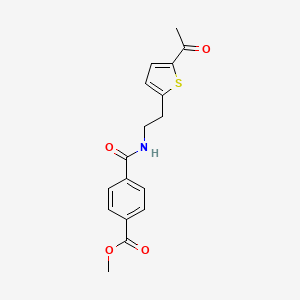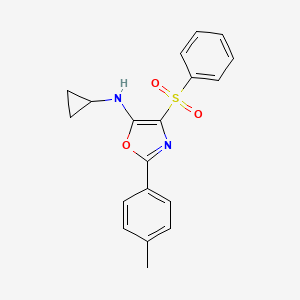
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Antioxidant in Animal Feed
- Ethoxyquin as an Antioxidant : Ethoxyquin, structurally related to N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide, is used in animal feed to protect against lipid peroxidation. Despite its safety profile demonstrated by tests, some harmful effects in animals and occupationally exposed individuals were observed, leading to reevaluation of its toxicity (Blaszczyk et al., 2013).
Cytotoxicity and Genotoxicity
- Cytotoxicity and Genotoxicity of Ethoxyquin : This compound's potential pro-oxidant activity and ability to cause DNA damage and chromosome aberrations are noted. Although deemed safe at permitted concentrations, its toxicity continues to be a subject of study (Blaszczyk & Skolimowski, 2015).
Biological Activity of Derivatives
- Antimicrobial and Biofilm Eradication Activities : Derivatives of this compound, like N-(diphenylmethyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]-4-methylpentanamide, showed significant antimicrobial activity against specific bacterial strains and strong activity in biofilm eradication assays (Vlainić et al., 2018).
Influence on Dopamine Receptors
- Dopamine Agonist Properties : Related tetrahydroisoquinolines were examined for dopamine-like abilities, indicating the potential influence of such compounds on dopamine receptors (Jacob et al., 1981).
Antibacterial, Antifungal, and Cytotoxic Properties
- Isoquinoline Alkaloids from Litsea cubeba : Isoquinoline alkaloids, similar in structure to the compound , demonstrated significant antibacterial and antifungal activities, along with cytotoxicity against tumor cell lines (Zhang et al., 2012).
Inhibition of Mitochondrial Respiratory Chain
- Inhibitory Effect on Electron Transport : Ethoxyquin, due to its structural similarity, might share properties with N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide, such as the inhibition of NADH dehydrogenase in the mitochondrial respiratory chain (Reyes et al., 1995).
Mecanismo De Acción
Target of Action
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide, also known as CCG-28224, primarily targets the Rho/SRF (Serum Response Factor) pathway . The Serum Response Factor is a transcription factor that regulates gene expression in response to various cellular signals, including growth factors, stress signals, and cytoskeletal dynamics .
Mode of Action
CCG-28224 inhibits the Rho/SRF-mediated transcriptional regulation . It interacts with the myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial–mesenchymal transition (EMT) . The compound binds to the N-terminal basic domain (NB) of MRTF-A, which acts as a functional nuclear localization signal (NLS) of MRTF-A . This binding prevents the interaction between MRTF-A and importin α/β1, resulting in the inhibition of the nuclear import of MRTF-A .
Biochemical Pathways
The inhibition of the Rho/SRF pathway by CCG-28224 leads to the downregulation of several cellular processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . The compound also modulates mitochondrial functions, leading to a reduction in oxidative phosphorylation and an increase in the glycolytic rate .
Pharmacokinetics
The optimization of these properties is crucial for the success of a drug molecule .
Result of Action
The molecular and cellular effects of CCG-28224’s action include the inhibition of serum response factor-mediated gene expression and cell migration . It also leads to a significant reduction in oxidative phosphorylation, a key process in cellular energy production .
Action Environment
It is known that various environmental factors can significantly impact the effectiveness of drug molecules These factors can include temperature, pH, and the presence of other substances that can interact with the drug molecule
Propiedades
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-4-6-14(7-5-2)19(23)21-11-10-16-12-15-8-9-17(25-3)13-18(15)22-20(16)24/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKLWWDNZCTHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)



![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)
![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)
![1-[(4-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2524230.png)
![Methyl (E)-4-oxo-4-[2-(1-phenyltriazol-4-yl)propan-2-ylamino]but-2-enoate](/img/structure/B2524233.png)


![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2524238.png)
